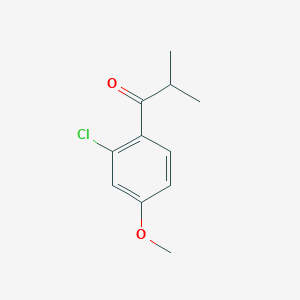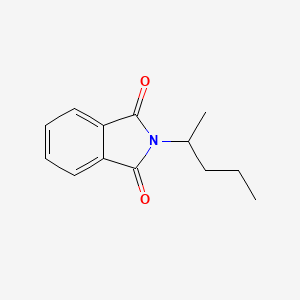
N-sec-Pentylphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-sec-Pentylphthalimide is an organic compound belonging to the phthalimide family. Phthalimides are known for their structural motif, which is frequently found in natural products, pharmaceuticals, and organic materials . This compound, specifically, features a pentyl group attached to the nitrogen atom of the phthalimide core, making it a unique derivative with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-Pentylphthalimide typically involves the condensation of phthalic anhydride with sec-pentylamine. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is heated to around 120-150°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes. One common method involves the use of a vertical reaction tube filled with packing material, where molten phthalic anhydride and excess sec-pentylamine are continuously fed into the top of the tube and react at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
N-sec-Pentylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Alkyl halides in the presence of a base such as potassium hydroxide (KOH) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylphthalimides.
Wissenschaftliche Forschungsanwendungen
N-sec-Pentylphthalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Wirkmechanismus
The mechanism of action of N-sec-Pentylphthalimide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: The parent compound, which lacks the pentyl group.
N-methylphthalimide: A derivative with a methyl group instead of a pentyl group.
N-ethylphthalimide: A derivative with an ethyl group.
Uniqueness
N-sec-Pentylphthalimide is unique due to the presence of the sec-pentyl group, which imparts distinct chemical and physical properties. This structural modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
106270-08-0 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-pentan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C13H15NO2/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-9H,3,6H2,1-2H3 |
InChI-Schlüssel |
MEVAQQNEPXNEFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
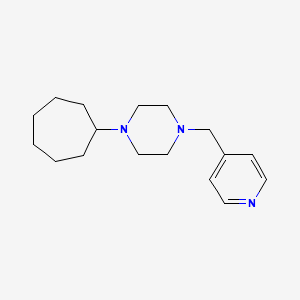
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)
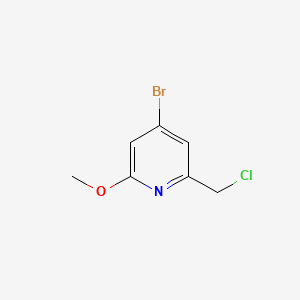
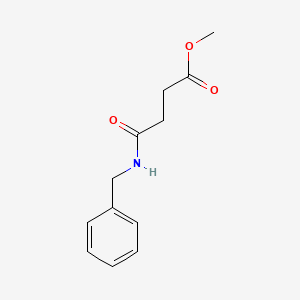
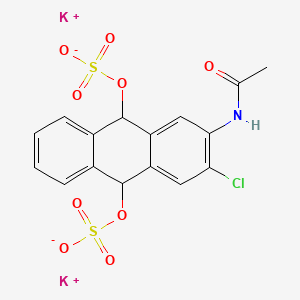
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
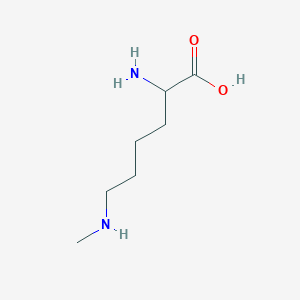
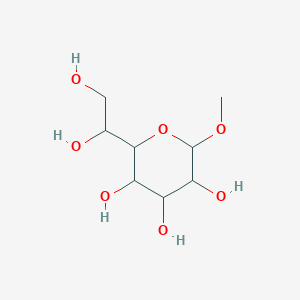
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)
